4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid
Overview
Description
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid: is a complex organic compound that features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, an imidazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with imidazole-5-carboxylic acid under coupling conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: : The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are often used.
Substitution: : Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: : Imidazole-5-carboxylic acid derivatives.
Reduction: : Piperidine derivatives with reduced carboxylic acid groups.
Substitution: : Deprotected piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: : Used as a linker in PROTAC development for targeted protein degradation.
N-tert-Butoxycarbonyl-4-piperidone:
These compounds share the Boc protecting group but differ in their core structures and functional groups, leading to different applications and reactivity profiles.
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]-1H-imidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-6-4-9(5-7-19)18-12(20)10-11(13(21)22)17-8-16-10/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLHBETWUJAUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=C(NC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110461 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-36-2 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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